N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-methoxybenzamide
Description
N-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-methoxybenzamide is a thiourea derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 4-methoxybenzamide-thiocarbamoyl moiety at position 2. Its synthesis typically involves coupling reactions between activated carbamothioyl intermediates and substituted benzoyl chlorides or isothiocyanates, as observed in analogous compounds .
Properties
Molecular Formula |
C18H17N3O2S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-12-8-6-11(7-9-12)16(22)20-18(24)21-17-14(10-19)13-4-2-3-5-15(13)25-17/h6-9H,2-5H2,1H3,(H2,20,21,22,24) |
InChI Key |
NERQYVHPVJYICX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Biological Activity
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-methoxybenzamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and drug discovery. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C16H16N4OS2
Structural Features
The compound features a benzothiophene core with a cyano group and a methoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : Evidence suggests that it may bind to certain receptors, altering their activity and influencing cellular responses.
Therapeutic Applications
Research indicates that this compound has potential applications in treating various conditions:
- Cancer Therapy : Studies have shown that similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neurological Disorders : Its ability to cross the blood-brain barrier may make it suitable for treating neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological effects of compounds similar to this compound:
- Antitumor Activity : A study demonstrated that related benzamide derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anti-cancer agents.
- Mechanistic Insights : Research indicated that these compounds may downregulate critical proteins involved in cell proliferation and survival pathways.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares structural similarities with several derivatives reported in the literature. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Analogs
Key Observations :
- Substituent Position: The position of the methoxy group (para vs. For instance, the para-methoxy analog (target compound) exhibits higher lipophilicity (XlogP ~4.5 ) compared to ortho-substituted derivatives .
- Electron-Withdrawing Groups: Nitro (e.g., ) and cyano substituents enhance electrophilicity, which may influence reactivity in biological systems or metabolic pathways.
Insights :
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Trends :
Q & A
Q. Critical Parameters :
- Temperature control during cyanation to avoid byproducts.
- Use of anhydrous solvents to prevent hydrolysis of reactive intermediates.
Advanced: How can computational methods optimize the synthetic yield of this compound?
Answer:
Computational approaches include:
- Density Functional Theory (DFT) : To model transition states and identify energy barriers in cyanation or carbamothioyl coupling steps.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF).
- Machine Learning (ML) : Train models on reaction databases to predict optimal molar ratios, solvents, and catalysts.
Q. Example Workflow :
Use DFT to calculate activation energy for benzoylisothiocyanate coupling (identify ideal leaving groups).
Validate predictions via small-scale reactions.
Refine ML models with experimental yield data .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirm structural integrity:
- ¹H NMR: Methoxy protons (~δ 3.8 ppm), benzothiophene aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR: Carbonyl (C=O, ~δ 165 ppm), cyano (C≡N, ~δ 120 ppm) .
- IR Spectroscopy : Detect functional groups (C≡N stretch: ~2200 cm⁻¹, C=O: ~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides:
- Bond Lengths/Angles : Validate intermediates (e.g., carbamothioyl geometry).
- Conformational Analysis : Compare puckering parameters (Cremer-Pople coordinates) of the tetrahydrobenzothiophene ring to theoretical models .
Case Study :
Discrepancies in carbamothioyl orientation (axial vs. equatorial) can be resolved via SC-XRD, clarifying steric effects on reactivity .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Thermal Stability : Decomposition above 150°C (TGA/DSC analysis recommended).
- Photostability : Susceptible to UV-induced degradation; store in amber vials.
- Hydrolytic Sensitivity : Carbamothioyl group prone to hydrolysis in aqueous media; use anhydrous solvents .
Advanced: How can structure-activity relationship (SAR) studies guide biological testing?
Answer:
SAR Focus Areas :
Benzothiophene Modifications : Replace cyano with ester groups to assess electronic effects on target binding.
Carbamothioyl Bioisosteres : Substitute with urea/thiourea to evaluate hydrogen-bonding capacity.
Methoxy Positioning : Compare para- vs. meta-substituted benzamides for steric compatibility.
Q. Methodology :
- In Silico Docking : Predict interactions with enzymes (e.g., kinases) using AutoDock Vina.
- In Vitro Assays : Test modified analogs against cancer cell lines (e.g., IC₅₀ determination) .
Basic: What safety protocols are critical during synthesis?
Answer:
- Hazardous Reagents : Benzoylisothiocyanate (toxic), acetonitrile (flammable).
- Mitigation :
Advanced: How can kinetic studies resolve contradictions in reaction rate data?
Answer:
- Pseudo-First-Order Kinetics : Monitor carbamothioyl coupling via UV-Vis (λ = 280 nm).
- Arrhenius Analysis : Calculate activation energy (Eₐ) across temperatures (25–60°C).
- Competing Pathways : Use LC-MS to detect side products (e.g., hydrolysis intermediates) .
Basic: What are the solubility challenges, and how can they be addressed?
Answer:
- Low Aqueous Solubility : Due to hydrophobic benzothiophene and methoxy groups.
- Strategies :
Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate metabolic pathways?
Answer:
- Synthesis : Introduce ¹³C at the cyano group via K¹³CN.
- Tracing : Use LC-MS/MS to track labeled metabolites in hepatic microsome incubations.
- Applications : Identify cytochrome P450-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
